molecular formula C10H12N4O3 B14797419 9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

Cat. No.: B14797419
M. Wt: 236.23 g/mol
InChI Key: HKQSQLIIDRXGLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Didanosine can be synthesized through several methods. One common method involves the catalytic hydrogenation of a precursor compound, followed by the removal of protecting groups. The process typically involves hydrolysis under basic conditions to remove the protecting group at position 5’ of the precursor compound, followed by enolization of the carbonyl group on the purine ring to form a stable salt. This salt is then converted to didanosine through catalytic hydrogenation .

Industrial Production Methods

Industrial production of didanosine often involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, which can be challenging due to the sensitivity of the compound to acidic conditions. Advanced techniques and equipment are used to maintain the necessary reaction conditions and to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Didanosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving didanosine include hydrogen gas for catalytic hydrogenation, basic solutions for hydrolysis, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from the reactions of didanosine include its active metabolites, such as dideoxyadenosine triphosphate, which is crucial for its antiviral activity .

Scientific Research Applications

Didanosine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of nucleoside analogues and their reactions.

    Biology: Studied for its effects on viral replication and its interactions with cellular enzymes.

    Medicine: Primarily used in the treatment of HIV infection. It has been shown to reduce the viral load and improve immune function in patients.

    Industry: Used in the development of antiviral drugs and in research on drug delivery systems

Mechanism of Action

Didanosine exerts its effects by inhibiting the HIV reverse transcriptase enzyme. Once inside the cell, didanosine is phosphorylated to its active form, dideoxyadenosine triphosphate. This active metabolite competes with natural deoxyadenosine triphosphate for incorporation into the viral DNA. When incorporated, it acts as a chain terminator, preventing the completion of viral DNA synthesis and thereby inhibiting viral replication .

Comparison with Similar Compounds

Didanosine is often compared with other nucleoside reverse transcriptase inhibitors, such as zidovudine and stavudine. While all these compounds inhibit the reverse transcriptase enzyme, didanosine is unique in its structure and specific metabolic pathway. Unlike zidovudine, which is a thymidine analogue, didanosine is an inosine analogue. This difference in structure leads to variations in their pharmacokinetics and side effect profiles .

List of Similar Compounds

  • Zidovudine
  • Stavudine
  • Lamivudine
  • Abacavir

Each of these compounds has its own unique properties and uses in the treatment of HIV infection, but didanosine remains a valuable option due to its specific mechanism of action and effectiveness .

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2

InChI Key

HKQSQLIIDRXGLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)N2C=NC3C2=NC=NC3=O

Origin of Product

United States

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